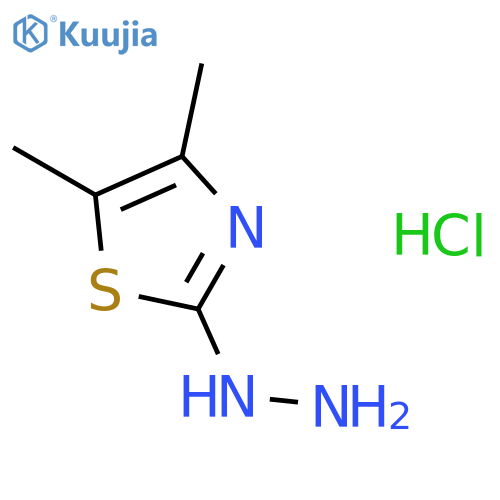Cas no 124285-37-6 (2-Hydrazinyl-4,5-dimethylthiazole)

124285-37-6 structure
商品名:2-Hydrazinyl-4,5-dimethylthiazole
2-Hydrazinyl-4,5-dimethylthiazole 化学的及び物理的性質
名前と識別子
-
- 2-Hydrazinyl-4,5-dimethylthiazole hydrochloride
- (4,5-dimethylthiazol-2-yl)hydrazine hydrochloride
- (4,5-Dimethyl-thiazol-2-yl)-hydrazine hydrochloride
- 2-hydrazinyl-4,5-dimethylThiazole
- Thiazole,2-hydrazinyl-4,5-dimethyl-
- 2-HYDRAZINYL-4,5-DIMETHYLTHIAZOLE HCL
- 2-hydrazinyl-4,5-dimethyl-1,3-thiazole
- 2(3H)-Thiazolone,4,5-dimethyl-,hydrazone(9CI)
- (E)-2-hydrazono-4,5-dimethyl-2,3-dihydrothiazole
- AS-62727
- AKOS000301849
- SCHEMBL2616827
- Thiazole, 2-hydrazinyl-4,5-dimethyl-
- EN300-273704
- (4,5-Dimethyl-thiazol-2-yl)-hydrazine
- CS-0279639
- 124285-37-6
- (4,5-dimethyl-1,3-thiazol-2-yl)hydrazine
- AM20080181
- ALBB-012471
- DA-26173
- thiazole, 2-hydrazino-4,5-dimethyl-, hydrochloride
- STL139283
- 2-Hydrazinyl-4,5-dimethylthiazole
-
- MDL: MFCD07801186
- インチ: InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8)
- InChIKey: VXFWYILDQLZFDA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C)SC(=N1)NN
計算された属性
- せいみつぶんしりょう: 179.0286
- どういたいしつりょう: 179.028
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 98.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- ふってん: 311.7ºC at 760 mmHg
- フラッシュポイント: 142.3ºC
- PSA: 50.94
- LogP: 2.62080
2-Hydrazinyl-4,5-dimethylthiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350309-5g |
2-Hydrazinyl-4,5-dimethylthiazole |
124285-37-6 | 95+% | 5g |
¥11232.00 | 2024-08-09 | |
| Enamine | EN300-273704-0.1g |
2-hydrazinyl-4,5-dimethyl-1,3-thiazole |
124285-37-6 | 95.0% | 0.1g |
$63.0 | 2025-03-20 | |
| Enamine | EN300-1600784-5g |
2-hydrazinyl-4,5-dimethyl-1,3-thiazole |
124285-37-6 | 5g |
$603.0 | 2023-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H93740-25g |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine,hydrochloride |
124285-37-6 | 95% | 25g |
¥22510.0 | 2023-09-07 | |
| Chemenu | CM190119-1g |
2-Hydrazinyl-4,5-dimethylthiazole |
124285-37-6 | 95%+ | 1g |
$224 | 2023-01-07 | |
| Enamine | EN300-1600784-0.5g |
2-hydrazinyl-4,5-dimethyl-1,3-thiazole |
124285-37-6 | 0.5g |
$141.0 | 2023-09-10 | ||
| Enamine | EN300-1600784-2.5g |
2-hydrazinyl-4,5-dimethyl-1,3-thiazole |
124285-37-6 | 2.5g |
$339.0 | 2023-09-10 | ||
| eNovation Chemicals LLC | D745198-5g |
Thiazole, 2-hydrazinyl-4,5-dimethyl- |
124285-37-6 | 97% | 5g |
$1080 | 2025-02-26 | |
| A2B Chem LLC | AA28065-5g |
2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride |
124285-37-6 | 95% | 5g |
$652.00 | 2024-04-20 | |
| Enamine | EN300-1600784-10g |
2-hydrazinyl-4,5-dimethyl-1,3-thiazole |
124285-37-6 | 10g |
$966.0 | 2023-09-10 |
2-Hydrazinyl-4,5-dimethylthiazole 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
124285-37-6 (2-Hydrazinyl-4,5-dimethylthiazole) 関連製品
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
